Benzo[b]thiophen-2(3H)-imine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H7NS |
|---|---|
Molecular Weight |
149.21 g/mol |
IUPAC Name |
3H-1-benzothiophen-2-imine |
InChI |
InChI=1S/C8H7NS/c9-8-5-6-3-1-2-4-7(6)10-8/h1-4,9H,5H2 |
InChI Key |
YAFOBYMLYYJHJK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2SC1=N |
Origin of Product |
United States |
Synthetic Methodologies for Benzo B Thiophen 2 3h Imine and Analogous Structures
Condensation Reactions for Imine Formation
Condensation reactions are a cornerstone in the synthesis of imines, involving the reaction of a carbonyl compound with a primary amine, resulting in the formation of a carbon-nitrogen double bond. This approach has been widely adapted for the preparation of benzo[b]thiophene-based imines.
Direct Condensation with Amines
Direct condensation represents the most straightforward pathway to imine formation. This involves the reaction of a suitable benzo[b]thiophene precursor containing a carbonyl group with a primary amine, often with the removal of water to drive the reaction to completion.
A notable method for synthesizing benzo[b]thiophene-fused heterocyclic compounds involves the use of benzo[b]thiophene-2,3-diones, also known as thioisatins. These versatile starting materials can react with primary amines to form imine-containing structures. For instance, research has demonstrated the synthesis of benzo[b]thiophene fused pyrrolidone derivatives from thioisatin, highlighting the utility of this precursor in constructing complex heterocyclic systems. ccspublishing.org.cn The reaction of benzo[b]thiophene-2,3-diones with various primary amines can lead to the formation of a range of benzo[b]thiophen-2(3H)-imine analogues.
The synthesis of bis(benzo[b]thiophene-2-yl) alkyl methanimine (B1209239) derivatives has been successfully achieved through the reaction of benzo[b]thiophene-2-carbaldehyde with various diamines. nih.govresearchgate.nettubitak.gov.trresearchgate.netsemanticscholar.org This solvent-free condensation reaction is typically carried out by heating the reactants in an oil bath at temperatures between 150–160 °C for 2–3 hours. nih.gov The resulting Schiff bases are characterized by the presence of an imine group (N=CH), with the proton signal appearing as a singlet in the range of 8.57–8.64 ppm in the ¹H-NMR spectra. nih.govresearchgate.netsemanticscholar.org The disappearance of the NH₂ and C=O peaks from the starting materials in the IR spectra confirms the formation of the imine bond. nih.govresearchgate.netsemanticscholar.org
Table 1: Synthesis of Bis(benzo[b]thiophene-2-yl) Alkyl Methanimine Derivatives
| Diamine Reactant | Resulting Compound | Reaction Conditions | Yield (%) | Melting Point (°C) |
| Propane-1,3-diamine | N,N'-(propane-1,3-diyl)bis(1-(benzo[b]thiophen-2-yl))methanimine | 150-160 °C, 2-3 h | - | - |
| Nonane-1,9-diamine | N,N'-(nonane-1,9-diyl)bis(1-(benzo[b]thiophen-2-yl))methanimine | 150-160 °C, 2-3 h | 81.20 | 115-116 |
Data sourced from ÜNVER et al. (2020) researchgate.net
Acylhydrazones represent a significant class of imine derivatives, and their synthesis from benzo[b]thiophene precursors has been extensively explored. mdpi.comresearchgate.netnih.govnih.gov This method involves the condensation of a substituted benzo[b]thiophene-2-carboxylic hydrazide with various aromatic or heteroaromatic aldehydes. mdpi.comnih.govnih.gov The reaction is typically carried out in a suitable solvent like methanol. nih.gov This approach allows for extensive structural diversification, leading to a wide array of benzo[b]thiophene acylhydrazones. mdpi.comnih.govnih.gov For example, the reaction of benzo[b]thiophene-2-carboxylic hydrazide with different aldehydes has yielded numerous compounds, some of which have been investigated for their biological activities. mdpi.comresearchgate.netnih.gov
Table 2: Examples of Synthesized Benzo[b]thiophene Acylhydrazones
| Aldehyde Reactant | Resulting Acylhydrazone | Yield (%) |
| Pyridin-4-ylmethylene | (E)-N'-(Pyridin-4-ylmethylene)benzo[b]thiophene-2-carbohydrazide | 30 |
| 4-Nitrobenzylidene | (E)-N'-(4-Nitrobenzylidene)benzo[b]thiophene-2-carbohydrazide | 30 |
| 3-Carboxybenzylidene | (E)-3-((2-(Benzo[b]thiophene-2-carbonyl)hydrazineylidene)methyl)benzoic acid | 85 |
| Pyridin-3-ylmethylene | (E)-N'-(Pyridin-3-ylmethylene)benzo[b]thiophene-2-carbohydrazide | 67 |
Synthesis of N-Acylated Benzo[b]thiophene Imines
N-acylated 2-(aminomethylene)benzo[b]thiophene-3(2Н)-ones, which are structurally related to benzo[b]thiophen-2(3H)-imines, have been synthesized through the acylation of (E)-2-(((1,10-phenanthrolin-5-yl)amino)methylene)benzo[b]thiophen-3(2H)-one. beilstein-journals.orgbeilstein-journals.orgnih.govresearchgate.netbeilstein-archives.org This precursor is initially obtained by the condensation of 3-hydroxybenzo[b]thiophene-2-carbaldehyde with 5-aminophenanthroline. beilstein-journals.org The subsequent acylation is achieved using reagents such as acetic anhydride (B1165640) or propionic anhydride in the presence of triethylamine, or with phenylacetyl chloride in acetonitrile (B52724) and triethylamine. beilstein-archives.org These reactions yield N-acylated compounds that exist in the keto form, as confirmed by the presence of thiophene (B33073) and amide carbonyl group vibrations in their IR spectra. beilstein-archives.org
Formation of Iminobenzothiolanes via Condensation Pathways
An alternative approach to imine-containing benzo[b]thiophene structures involves the intramolecular S-arylation of α-trisubstituted thioamides. This copper-catalyzed reaction provides a chemoselective route to novel 2-iminobenzothiolanes. nih.govacs.org The process starts with the synthesis of thioamides from the corresponding 2-(2-bromoaryl)propanenitriles and isothiocyanates. acs.org The subsequent intramolecular cyclization, often using a copper catalyst and a base like cesium carbonate in a solvent such as dioxane, proceeds with good to excellent yields. acs.org Notably, this method demonstrates high chemoselectivity, leading to the formation of the S-arylated iminobenzo[b]thiolane product. nih.govacs.org
Organocatalytic Approaches
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of benzothiophene (B83047) derivatives, avoiding the use of metal catalysts while providing high levels of stereocontrol.
The imines derived from benzo[b]thiophene cores are valuable substrates in asymmetric organocatalyzed cycloaddition reactions. A notable example involves the acid-controlled condensation of benzo[b]thiophene-2,3-dione (B19949) with 2,2,2-trifluoroethylamine, which can selectively yield imines at either the 2- or 3-position. exlibrisgroup.com These ketoimines serve as effective reactants in [3+2]-cycloaddition reactions, leading to the formation of complex bispiro-compounds. exlibrisgroup.com This strategy provides a library of regiodiverse products with high yields and enantioselectivities. exlibrisgroup.com
Similarly, catalytic asymmetric dearomatization (CADA) reactions represent a key strategy for synthesizing complex molecules from aromatic precursors. nih.gov The organocatalytic 1,3-dipolar cycloaddition between 2-nitrobenzothiophene and N-2,2,2-trifluoroethyl-substituted isatin (B1672199) imines has been successfully developed. nih.gov The use of a bifunctional squaramide derivative as the organocatalyst is critical for achieving high stereochemical efficiency in this process. nih.gov
Table 1: Organocatalyzed Cycloaddition Reactions with Benzothiophene Derivatives
| Reactants | Catalyst Type | Reaction Type | Products | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|---|
| Benzo[b]thiophene-2,3-dione imine + Olefin | Chiral Amine | [3+2]-Cycloaddition | Bispiro-compounds | 85–96% | 65–99% | exlibrisgroup.com |
| 2-Nitrobenzothiophene + Isatin imine | Squaramide Derivative | 1,3-Dipolar Cycloaddition | Spiro[benzothiophene-pyrrolidine] | Good | Excellent | nih.gov |
Chiral organocatalysts are also effective in promoting the addition of nucleophiles to ketoimine substrates derived from benzothiophenes. An asymmetric γ-regioselective-alkylation reaction catalyzed by a chiral tertiary amine, (DHQ)2PHAL, utilizes isatin-derived Morita-Baylis-Hillman carbonates and CF3-containing ketoimines. researchgate.net This method produces chiral α-trifluoromethylamine derivatives incorporating an oxindole (B195798) motif with high yields and excellent diastereoselectivities. researchgate.net
The reaction between an isatin-based Morita-Baylis-Hillman carbonate and a benzothiophene-2-one α-trifluoromethylimine can be catalyzed by a chiral cinchona-derived amine. researchgate.net This process highlights the utility of organocatalysis in creating complex chiral molecules from benzothiophene-based ketoimines. researchgate.net
Table 2: Chiral Organocatalyzed Addition to Ketoimine Substrates
| Ketoimine Substrate | Nucleophile/Reagent | Catalyst | Product Type | Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|---|---|
| CF3-contained ketoimine | Isatin-derived MBH carbonate | (DHQ)2PHAL | α-trifluoromethylamine derivative | 65–98% | >20:1 | Not Specified | researchgate.net |
| Benzothiophene-2-one α-trifluoromethylimine | Isatin-derived MBH carbonate | Chinchona-derived amine | Homoallylic α-trifluoromethylamine | Not Specified | Not Specified | Not Specified | researchgate.net |
Transition-Metal-Catalyzed Transformations
Transition metals, particularly palladium, copper, and platinum, play a pivotal role in the synthesis of benzothiophene scaffolds and their imine derivatives through various coupling and activation strategies.
Palladium catalysis is a cornerstone in the synthesis of substituted benzo[b]thiophenes. A common strategy involves the palladium/copper-catalyzed Sonogashira coupling of terminal acetylenes with o-iodothioanisoles, followed by electrophilic cyclization to yield 2,3-disubstituted benzo[b]thiophenes. nih.govacs.org This method is versatile, accommodating aryl-, vinyl-, and alkyl-substituted acetylenes. acs.org
Further functionalization of the benzothiophene core can be achieved through various palladium-catalyzed coupling reactions on a 3-iodobenzothiophene intermediate. These reactions include Suzuki-Miyaura, Sonogashira, and Heck couplings, as well as carboalkoxylation and aminocarbonylation, allowing for the creation of a diverse library of multi-substituted benzo[b]thiophenes. nih.govnih.gov Another innovative approach is the palladium(II)-catalyzed synthesis of dibenzothiophene (B1670422) derivatives through the cleavage of C-H and C-S bonds, which notably does not require an external oxidant. rsc.org
Table 3: Palladium-Catalyzed Synthesis of Benzothiophene Derivatives
| Reaction Type | Substrates | Key Features | Reference |
|---|---|---|---|
| Sonogashira Coupling / Electrophilic Cyclization | o-Iodothioanisole, Terminal Acetylenes | Mild conditions, high yields for 2,3-disubstituted products. | acs.org |
| Suzuki-Miyaura Coupling | 3-Iodobenzothiophenes, Boronic Acids | Elaboration of the benzothiophene C-3 position. | nih.govnih.gov |
| C-H/C-S Bond Coupling | Diaryl Sulfides | Oxidant-free synthesis of dibenzothiophenes. | rsc.org |
Copper catalysis provides an efficient route to related sulfur-containing imine heterocycles. A modular protocol for the synthesis of 3H-benzo[c] nih.govacs.orgdithiol-3-imine derivatives has been developed using a copper-catalyzed reaction between 2-bromo-benzothioamides and elemental sulfur (S₈). nih.govacs.org This reaction proceeds under alkaline conditions and involves an unexpected sulfur rearrangement. nih.govacs.org The optimization of reaction parameters showed that CuI is the superior copper source. acs.org When elemental sulfur is replaced with selenium powder, the reaction yields (Z)-N-aryl-3H-benzo[d] nih.govacs.orgthiaselenol-3-imines instead. nih.govacs.org
Table 4: Copper-Catalyzed Synthesis of 3H-Benzo[c] nih.govacs.orgdithiol-3-imine
| Substrate | Reagents | Catalyst | Product | Yield | Reference |
|---|---|---|---|---|---|
| 2-Bromo-N-phenylbenzothioamide | S₈, Cs₂CO₃ | CuI | N-Phenyl-3H-benzo[c] nih.govacs.orgdithiol-3-imine | Up to 46% (initial) | acs.org |
| 2-Bromo-benzothioamides | S₈, Cs₂CO₃ | CuI | (Z)-N-Aryl-3H-benzo[c] nih.govacs.orgdithiol-3-imines | Good | nih.gov |
Platinum complexes can be synthesized using benzothiophene imine ligands via a heteroatom-assisted C-H activation process. nih.govacs.orgnih.gov In this methodology, bulky imine ligands, prepared from the condensation of primary amines and benzothiophene-3-carboxaldehyde, are reacted with a tetramethyl platinum dimer. nih.govresearchgate.netacs.org This reaction leads to the formation of both monometalated and bismetalated platinum compounds, all featuring five-membered platinacycles. acs.orgresearchgate.net The resulting complexes have been thoroughly characterized by NMR spectroscopy, with the structure of one bismetalated compound confirmed by single-crystal X-ray diffraction. nih.govnih.gov
Table 5: Spectroscopic Data for Platinum-Benzothiophene Imine Complexes
| Complex Type | Key ¹H NMR Resonances (ppm) | Diagnostic Features | Reference |
|---|---|---|---|
| Monometalated (18Mono) | 8.74 (imine), 6.10 (methine), 1.91 (dimethylsulfide), 1.19 (platinum-methyl) | Presence of ancillary methyl and dimethylsulfide ligands. | nih.govacs.org |
| Bismetalated (18Bis) | 8.23 (imine), 6.06 (methine), 1.80 (α-methyl) | Absence of platinum-methyl resonances. | nih.govresearchgate.net |
Aza-Wittig Reactions and Electrocyclic Ring Closure for Fused Heterocycles
The tandem aza-Wittig/electrocyclic ring closure reaction is a powerful strategy for the synthesis of various nitrogen-containing fused heterocycles. exlibrisgroup.comscispace.comresearchgate.net This methodology has been successfully applied to the preparation of imidazo[1,5-a]pyridines, pyrazolo[3,4-d]pyrimidines, and 1,2,4-trisubstituted imidazoles. exlibrisgroup.comresearchgate.netthieme-connect.com The general sequence involves the reaction of an N-vinylic phosphazene with an aldehyde, which undergoes an aza-Wittig reaction to form an intermediate aldimine. exlibrisgroup.com This is followed by a 1,5-electrocyclic ring closure to yield the final fused heterocycle. exlibrisgroup.com
A notable application of this strategy involves a cascade aza-Wittig/6π-electrocyclization process for the synthesis of substituted 1,6-dihydropyridines. nih.gov This metal-free protocol utilizes the reaction between vinyliminophosphoranes and ketones to generate an azatriene intermediate, which then undergoes electrocyclization. nih.gov The reaction demonstrates good functional group tolerance and provides access to pyridine (B92270) frameworks with quaternary stereocenters. nih.gov
While direct application to this compound is not explicitly detailed in the provided context, the principles of the aza-Wittig reaction are relevant. For instance, the conversion of a carbonyl group in a thiocarboxylic acid to an imine bond is a key transformation achievable through the aza-Wittig reaction, as demonstrated in the synthesis of benzothiazoles. thieme-connect.com This suggests the potential for adapting this methodology for the synthesis of benzo[b]thiophene imines from suitable precursors.
Novel Synthetic Routes and Mechanistic Insights
Recent advancements in synthetic organic chemistry have led to the development of novel and efficient methods for constructing benzo[b]thiophene-based structures, including their imine and ketone derivatives. These methods often employ tandem reactions and catalysis to achieve high levels of complexity and efficiency.
One-pot tandem reactions represent a highly efficient approach to the synthesis of complex molecules from simple starting materials in a single operation, avoiding the isolation of intermediates. rsc.org A bimetallic Pd/Cu catalytic system has been utilized in a three-component reaction of o-halo aldehydes, alkynes, and tert-butylamine (B42293) to synthesize pyrido-fused heterocycles, including those with a benzothiophene core. rsc.org This process involves a Sonogashira coupling followed by an electrophilic cyclization via imine formation. rsc.org
Another versatile one-pot synthesis of benzo-fused thiacycles employs a copper-catalyzed intermolecular C–S coupling/cyclization tandem process. rsc.org This method has been used to produce benzo[b]thiophene derivatives from 2-(2-iodophenyl)acetonitrile. rsc.org Furthermore, a transition-metal-free one-pot process has been developed for the synthesis of benzofuran- and benzo[b]thiophen-3-amines at room temperature, proceeding via a Smiles rearrangement. mdpi.comsemanticscholar.org
A significant breakthrough in the synthesis of 2-iminobenzothiolanes involves the copper-catalyzed intramolecular S-arylation of α-trisubstituted thioamides. acs.orgnih.gov This method provides a direct route to novel benzo[b]thiolane structures with good to excellent yields and high chemoselectivity. acs.orgnih.gov The starting trisubstituted thioamides are prepared from the reaction of isothiocyanates with α-cyano or α-carbomethoxy carbanions. semanticscholar.org The subsequent intramolecular cyclization is catalyzed by a copper(I) species, leading to the formation of the 2-iminobenzothiolane ring system. acs.orgnih.govsemanticscholar.org A plausible mechanism involves the oxidative addition of the aryl halide to the copper catalyst, followed by reaction with the thioamide and reductive elimination to form the C-S bond.
Interestingly, the resulting 2-iminobenzothiolanes are reported to be unusually stable under mild acidic conditions. acs.orgnih.gov This stability is a notable feature of these compounds. The reaction tolerates a range of functional groups on both the aryl ring and the thioamide nitrogen substituent.
| Thioamide Substrate | Product | Yield (%) |
|---|---|---|
| N-Phenyl-2-(2-bromophenyl)-2-cyanopropanethioamide | 3-Cyano-3-methyl-2-(phenylimino)benzo[b]thiolane | 95% |
| N-(4-Methoxyphenyl)-2-(2-bromophenyl)-2-cyanopropanethioamide | 3-Cyano-3-methyl-2-((4-methoxyphenyl)imino)benzo[b]thiolane | 98% |
| N-Benzyl-2-(2-bromophenyl)-2-cyanopropanethioamide | 2-(Benzylimino)-3-cyano-3-methylbenzo[b]thiolane | 90% |
The synthesis of 3-substituted benzo[b]thiophen-2-one derivatives has been achieved through various methods. One approach involves the reaction of 2-methylthiophenol with sodium hydride and N,N-diethylcarbamoyl chloride to afford an S-o-tolyl ester. researchgate.net Subsequent treatment with LDA and aromatic aldehydes yields 3-substituted (alkyliden-1-yl)-3H-benzo[b]thiophen-2-ones, with the Z isomer being the major product. researchgate.net
Another strategy for obtaining 3-substituted benzo[b]thiophenes involves an iodine-mediated cyclization of α-substituted 2-(1-phenylethylthio)styrenes. researchgate.net These precursors can be prepared from 2-mercaptophenyl ketones or benzenethiols. researchgate.net The cyclization proceeds via a 5-endo pathway in the presence of iodine and sodium hydrogencarbonate. researchgate.net Additionally, 3-substituted benzo[b]thiophene-1,1-dioxides have been synthesized from 3-bromobenzo[b]thiophene 1,1-dioxide by reaction with various thiols in the presence of a base. nih.gov
A facile two-step sequence has been developed for the preparation of 3-(Z)-(aryl(or alkyl)imino)benzo[c]thiophen-1(3H)-ones. clockss.org The synthesis starts from 2-bromo-N,N-dimethylbenzamides, which undergo a bromine-lithium exchange with butyllithium. clockss.org The resulting 2-lithio species reacts with isothiocyanates to form N,N-dimethyl-2-(thiocarbamoyl)benzamides. clockss.org These precursors are then cyclized chemo- and stereoselectively using p-toluenesulfonic acid monohydrate to afford the desired products. clockss.orgriss.kr The structure of these imino derivatives has been confirmed by acid hydrolysis to the corresponding benzo[c]thiophene-1,3-dione. clockss.org
An alternative route to N-substituted (Z)-3-arylbenzo[c]thiophen-1(3H)-imines involves the reaction of 1-[aryl(methoxy)methyl]-2-lithiobenzenes with isothiocyanates, followed by an acid-mediated cyclization. researchgate.net A related method utilizes the hydriodic acid-mediated cyclization of secondary 2-(vinyl)thiobenzamide derivatives, which are prepared by reacting 2-lithiostyrene derivatives with isothiocyanates. clockss.org This intramolecular cyclization produces 1(3H)-iminobenzo[c]thiophene derivatives in fair to good yields. clockss.org
| Isothiocyanate | Final Product | Yield (%) |
|---|---|---|
| Phenyl isothiocyanate | 3-(Phenylimino)benzo[c]thiophen-1(3H)-one | 85% |
| Ethyl isothiocyanate | 3-(Ethylimino)benzo[c]thiophen-1(3H)-one | 78% |
| Benzyl isothiocyanate | 3-(Benzylimino)benzo[c]thiophen-1(3H)-one | 82% |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. For Benzo[b]thiophen-2(3H)-imine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provides a complete picture of its atomic connectivity and stereochemistry.
While direct experimental NMR data for the parent this compound is not extensively reported, a highly accurate prediction of its ¹H and ¹³C NMR spectra can be formulated based on the well-established chemical shifts of the 2,3-dihydrobenzo[b]thiophene (B1596441) core and related imino compounds. nih.govpdx.edunetlify.apprsc.org
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene (B151609) ring, the aliphatic methylene (B1212753) protons at the C3 position, and the imine proton. The aromatic protons (H4, H5, H6, H7) would appear in the typical downfield region of approximately 7.0-7.8 ppm. The CH₂ protons at C3 are anticipated to resonate around 3.5-4.0 ppm, shifted downfield due to the adjacent sp²-hybridized imine carbon. The imine (N-H) proton is expected to be a broad singlet, with its chemical shift being highly dependent on solvent and concentration.
In the ¹³C NMR spectrum, the imine carbon (C2) is the most deshielded carbon of the heterocyclic ring, with an expected chemical shift in the range of 165-175 ppm. The aliphatic C3 carbon would appear significantly upfield, around 35-45 ppm. The aromatic carbons of the fused benzene ring and the bridgehead carbons (C3a and C7a) would resonate between 120 and 145 ppm. niscpr.res.inrsc.orgrsc.orgorgsyn.org
Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H4, H7 | 7.6 - 7.8 | Doublet (d) |
| H5, H6 | 7.2 - 7.4 | Triplet (t) / Multiplet (m) |
| CH₂ (C3) | 3.5 - 4.0 | Singlet (s) |
| NH | Variable (e.g., 8.0 - 9.5) | Broad Singlet (br s) |
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C2 (C=N) | 165 - 175 |
| C3 (CH₂) | 35 - 45 |
| C3a, C7a (Bridgehead) | 135 - 145 |
| C4, C5, C6, C7 (Aromatic) | 120 - 130 |
Two-dimensional (2D) NMR techniques are essential for confirming the assignments made from 1D spectra and for elucidating through-bond and through-space correlations.
Heteronuclear Single Quantum Coherence (HSQC): This experiment would provide direct, one-bond correlations between protons and the carbons they are attached to. It would definitively link the signals in the ¹H spectrum to their corresponding signals in the ¹³C spectrum (e.g., the CH₂ proton signal at ~3.7 ppm to the C3 carbon signal at ~40 ppm). rsc.org
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum reveals correlations between protons and carbons over two or three bonds. This is critical for establishing the connectivity of the entire molecular framework. For instance, correlations would be expected from the C3 methylene protons to the imine carbon (C2) and the bridgehead carbon (C3a), confirming the structure of the five-membered ring. arkat-usa.orgmdpi.com
Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY): These experiments detect protons that are close to each other in space, irrespective of the number of bonds separating them. columbia.eduacdlabs.comreddit.com This is particularly valuable for determining the stereochemistry around the C=N double bond. A NOESY or ROESY correlation between the imine (N-H) proton and the C3 methylene protons would provide strong evidence for the E/Z configuration of the imine group. acdlabs.comlibretexts.org
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy techniques, including IR and Raman, provide information about the functional groups present in a molecule and can offer insights into its conformation. ksu.edu.sauni-siegen.deuni-siegen.deresearchgate.net
The vibrational spectrum of this compound is dominated by the characteristic modes of its constituent parts. The most diagnostic band would be the C=N stretching vibration of the imine group, which is expected to appear in the 1640-1690 cm⁻¹ region in the IR spectrum. aps.org The N-H stretching vibration would be observed as a band in the 3300-3400 cm⁻¹ region.
The benzothiophene (B83047) moiety contributes several characteristic bands. iosrjournals.orgnist.gov Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. Aromatic C=C stretching modes are found in the 1450-1600 cm⁻¹ region. Aliphatic C-H stretching from the CH₂ group at C3 would be observed just below 3000 cm⁻¹. The C-S stretching vibration of the thiophene (B33073) ring is generally weaker and found at lower wavenumbers, typically in the 600-800 cm⁻¹ range. rsc.org
Characteristic Vibrational Modes for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch | Imine | 3300 - 3400 | Medium |
| Aromatic C-H Stretch | Benzene Ring | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch | CH₂ | 2850 - 2960 | Medium |
| C=N Stretch | Imine | 1640 - 1690 | Medium-Strong |
| Aromatic C=C Stretch | Benzene Ring | 1450 - 1600 | Variable |
| CH₂ Scissoring | CH₂ | ~1450 | Medium |
| C-S Stretch | Thiophene Ring | 600 - 800 | Weak |
Vibrational spectroscopy can be employed to study the conformational landscape of molecules. mdpi.comnih.gov For this compound, the primary source of conformational isomerism would involve the orientation of the hydrogen atom on the imine nitrogen relative to the thiophene ring. By studying the vibrational spectra under different conditions (e.g., in various solvents or at different temperatures), subtle shifts in the frequencies of the N-H or C=N bands could be observed. Such shifts may indicate changes in the conformational equilibrium, providing insight into the relative stability of different conformers.
Mass Spectrometry
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound and offers valuable structural clues based on its fragmentation patterns.
For this compound (C₈H₇NS), the molecular ion peak [M]⁺˙ is expected at a mass-to-charge ratio (m/z) of 149. Due to the presence of an odd number of nitrogen atoms, this molecular weight adheres to the nitrogen rule. youtube.com
The fragmentation pattern under electron ionization (EI) would likely involve several key pathways. A characteristic fragmentation for imines and amines is α-cleavage. researchgate.netyoutube.comlibretexts.org In this cyclic system, fragmentation may proceed via the loss of small, stable neutral molecules. A likely initial fragmentation is the loss of hydrogen cyanide (HCN, 27 Da) from the imine moiety, leading to a fragment ion at m/z 122. Subsequent fragmentation would involve the benzothiophene core, which is known to fragment by losing acetylene (B1199291) (C₂H₂, 26 Da) or carbon monosulfide (CS, 44 Da). nih.govnist.gov
Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment | Proposed Neutral Loss |
|---|---|---|
| 149 | [C₈H₇NS]⁺˙ (Molecular Ion) | - |
| 148 | [C₈H₆NS]⁺ | [H]˙ |
| 122 | [C₇H₆S]⁺˙ | HCN |
| 108 | [C₈H₄]⁺˙ | CS + H |
| 96 | [C₅H₄S]⁺˙ | C₂H₂ |
| 78 | [C₆H₆]⁺˙ | CS |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) is a critical analytical technique used to determine the precise mass of a molecule with a high degree of accuracy. This precision allows for the calculation of the elemental formula of a compound, distinguishing it from other molecules with the same nominal mass. For this compound, with a molecular formula of C₈H₇NS, the theoretical monoisotopic mass can be calculated with high precision.
This technique is fundamental in confirming the identity of a synthesized compound, ensuring that the correct elemental composition has been achieved. The experimentally measured exact mass is compared against the theoretical value; a close correlation provides strong evidence for the compound's identity. While the experimental value for the parent imine is not widely reported, the theoretical exact mass serves as a benchmark for its identification. For comparison, the related compound Benzo[b]thiophen-2(3H)-one (C₈H₆OS) has a calculated exact mass of 150.01393598 Da. nih.gov
Table 1: Theoretical Exact Mass Data for this compound
| Molecular Formula | Isotope | Theoretical Monoisotopic Mass (Da) |
|---|---|---|
| C₈H₇NS | ¹²C, ¹H, ¹⁴N, ³²S | 149.02992 |
Fragmentation Pattern Analysis for Structural Confirmation
Mass spectrometry, particularly when coupled with techniques like electron ionization (EI), causes molecules to fragment in predictable ways based on their structure. The analysis of these fragmentation patterns provides a molecular fingerprint that helps to confirm the compound's structure. The fragmentation of the benzo[b]thiophene core typically involves the loss of units such as acetylene (C₂H₂) and carbon monosulfide (CS). researchgate.net
For this compound, the molecular ion peak ([M]⁺•) would be observed at an m/z corresponding to its molecular weight (approximately 149). Subsequent fragmentation would likely involve the cleavage of bonds associated with the imine functional group and the heterocyclic ring system. Plausible fragmentation pathways include the loss of hydrogen cyanide (HCN) from the imine moiety or the elimination of a sulfhydryl radical (•SH). These fragmentation patterns, when analyzed, help to piece together the structural puzzle of the molecule, confirming the presence of the benzothiophene core and the imine group. Studies on related benzothiophene derivatives show that fragmentation is highly dependent on the nature and position of substituents. nih.govnih.gov
Table 2: Plausible Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment Ion | Proposed Neutral Loss |
|---|---|---|
| 149 | [C₈H₇NS]⁺• (Molecular Ion) | - |
| 148 | [C₈H₆NS]⁺ | H• |
| 122 | [C₇H₄NS]⁺ | HCN |
| 116 | [C₈H₆N]⁺ | SH• |
| 89 | [C₇H₅]⁺ | CS, HCN |
X-ray Diffraction Analysis
X-ray diffraction analysis of a single crystal is the most powerful method for determining the absolute three-dimensional structure of a molecule. It provides precise data on bond lengths, bond angles, and the spatial arrangement of atoms.
Single Crystal X-ray Crystallography for Absolute Structure Determination
Single crystal X-ray crystallography allows for the unequivocal determination of a molecule's solid-state structure. By diffracting X-rays off a crystalline sample, a pattern is generated that can be mathematically reconstructed into a three-dimensional model of the electron density of the atoms. This model yields highly accurate measurements of atomic coordinates, from which bond lengths, bond angles, and torsional angles can be derived.
While a specific crystal structure for the parent this compound is not prominently available in the surveyed literature, data from closely related benzo[b]thiophene derivatives provide insight into the expected geometry of the core ring system. uky.edu For instance, analyses of such derivatives confirm the planarity of the fused bicyclic system and reveal characteristic bond lengths for the C-S, C-C, and C=C bonds within the thiophene and benzene rings. uky.edunih.gov This technique would be essential to confirm the E/Z configuration of the imine double bond and the precise conformation of the molecule in the solid state.
Crystalline Packing and Intermolecular Interactions
The arrangement of molecules in a crystal lattice, known as crystalline packing, is governed by various non-covalent intermolecular interactions. These interactions dictate the physical properties of the solid, such as melting point and solubility. For this compound, several types of interactions are expected to play a role in its crystal structure.
The presence of the imine N-H group provides a site for hydrogen bonding, a strong directional interaction where the hydrogen atom can act as a donor to an acceptor atom, such as the nitrogen or sulfur atom of a neighboring molecule. Furthermore, the aromatic benzo[b]thiophene core can participate in π-π stacking interactions, where the electron clouds of adjacent aromatic rings align. Other potential interactions include weaker C-H···π and van der Waals forces. Studies on the crystal structures of similar heterocyclic compounds have demonstrated the importance of such hydrogen bonds and π-interactions in forming extended supramolecular architectures like chains or sheets. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions. It is particularly useful for studying compounds with conjugated systems.
Electronic Transitions and Conjugation Effects
The UV-Vis spectrum of this compound is expected to be characterized by electronic transitions involving its extended π-electron system. The fusion of the benzene and thiophene rings, along with the C=N double bond of the imine, creates a conjugated system that lowers the energy required for electronic excitation, pushing the absorption bands to longer wavelengths (a bathochromic or red shift).
The spectrum would likely display intense absorptions corresponding to π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These are characteristic of conjugated aromatic systems. Additionally, a weaker absorption band corresponding to an n → π* transition may be observed at a longer wavelength. This transition involves the excitation of a non-bonding electron (from the nitrogen or sulfur heteroatoms) into a π* antibonding orbital. The absorption properties of aromatic imines are known to be influenced by both π–π* and n–π* transitions. nih.govresearchgate.net The extended conjugation in the benzo[b]thiophene system results in significantly more intense and red-shifted absorption compared to benzene or thiophene alone. researchgate.net
Table 3: Typical Electronic Transitions and Expected λmax Regions
| Transition Type | Description | Expected Wavelength (λmax) Region |
|---|---|---|
| π → π | Excitation of an electron from a π bonding to a π antibonding orbital. | 250-350 nm (Strong) |
| n → π | Excitation of a non-bonding electron (from N or S) to a π antibonding orbital. | >350 nm (Weak) |
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely employed to study the properties of benzo[b]thiophene derivatives and related heterocyclic systems. nih.govnih.gov DFT calculations balance computational cost and accuracy, making them ideal for exploring the multifaceted chemical nature of Benzo[b]thiophen-2(3H)-imine.
A fundamental step in computational analysis is determining the molecule's most stable three-dimensional structure, known as geometry optimization. For this compound, this would be performed using a functional like Becke-3-Lee-Yang-Parr (B3LYP) paired with a basis set such as 6-31G(d). mdpi.com This process minimizes the molecule's energy to locate its equilibrium geometry.
The optimization yields crucial structural parameters, including bond lengths, bond angles, and dihedral angles. Key parameters for this compound would include the C=N imine bond length, the C–S and C–C bond lengths within the thiophene (B33073) ring, and the planarity of the fused benzo-thiophene core. nih.gov In analogous systems, DFT has been successfully used to create stable geometries and confirm structural assignments. nih.gov
| Structural Parameter | Description | Anticipated Finding from DFT |
|---|---|---|
| Bond Lengths (Å) | Distances between atomic nuclei. | Precise lengths for C=N, C-S, C-C, C-H, and N-H bonds. |
| Bond Angles (°) | Angles formed by three connected atoms. | Values for angles within the benzene (B151609) and thiophene rings, and around the imine group. |
| Dihedral Angles (°) | Torsional angles defining the 3D shape. | Confirmation of the planarity or slight deviation of the fused ring system. |
Understanding the electronic structure of this compound is critical for predicting its reactivity and photophysical properties. DFT calculations are used to determine the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net
The HOMO energy reflects the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy difference between these orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and chemical reactivity. nih.gov A smaller energy gap suggests higher reactivity and polarizability. nih.gov For related benzo[b]thiophene derivatives, energy gaps have been calculated to understand their stability and potential as organic semiconductors. nih.gov
| Parameter | Symbol | Significance | Illustrative Value (eV) for a similar system |
|---|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | Electron-donating ability | -6.23 |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Electron-accepting ability | -2.85 |
| HOMO-LUMO Energy Gap | ΔE | Chemical reactivity and stability | 3.38 |
Illustrative data based on analogous heterocyclic systems.
Computational methods can elucidate both intramolecular and intermolecular charge transfer characteristics. The distribution of the HOMO and LUMO across the molecular structure provides insight into how charge is redistributed upon electronic excitation. researchgate.net For instance, in the analogous 3-phenylbenzo[d]thiazole-2(3H)-imine, HOMO-LUMO energy gaps were used to reveal different charge-transfer possibilities within the molecule. researchgate.net
Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution on the molecular surface. nih.gov These maps use a color spectrum to identify electron-rich regions (potential sites for electrophilic attack) and electron-poor regions (potential sites for nucleophilic attack), which is crucial for understanding how the molecule will interact with other species at a charge transfer interface. nih.gov
DFT calculations are a reliable tool for predicting spectroscopic data, which can be used to confirm or interpret experimental results. For Nuclear Magnetic Resonance (NMR) spectroscopy, the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C) can be calculated from the optimized molecular geometry. nih.gov These values are then converted into chemical shifts.
Comparing these computed chemical shifts with experimentally recorded spectra is a powerful method for unequivocal structure verification and resonance assignment. mdpi.com This approach has been successfully applied to complex heterocyclic systems containing the benzo[b]thiophene core, demonstrating excellent agreement between theoretical and experimental NMR data. nih.govresearchgate.net
Reaction Mechanism Elucidation through Computational Modeling
Beyond static molecular properties, computational chemistry is instrumental in exploring the dynamics of chemical reactions, mapping out entire reaction pathways, and quantifying the associated energy changes.
To understand the mechanism of a chemical reaction involving this compound, computational chemists search for the transition state (TS) structure—the highest energy point along the reaction coordinate. mdpi.com Locating the TS is a critical step, as it represents the kinetic bottleneck of the reaction.
Once the structures of the reactants, transition state, and products are optimized, their energies can be calculated to determine the reaction's activation energy (Ea) or Gibbs free energy of activation (ΔG‡). This value corresponds to the energy barrier that must be overcome for the reaction to proceed. For example, in a study on the arylation of benzo[b]thiophene, DFT modeling was used to calculate the free energy barrier for a key carbopalladation step, finding a value of 22.4 kcal/mol, which is consistent with a reaction that occurs at room temperature. nih.gov Such calculations can validate or disprove a proposed mechanism by determining its kinetic feasibility. nih.govacs.org
Kinetic Isotope Effect (KIE) Predictions
Kinetic Isotope Effect (KIE) studies, both experimental and computational, are instrumental in elucidating reaction mechanisms by identifying the rate-determining steps and the nature of transition states. While direct KIE predictions for this compound are not extensively documented, studies on the parent benzo[b]thiophene ring system offer significant insights. The KIEs reflect the bonding environment and changes therein during a reaction, which are fundamentally influenced by the electronic structure of the heterocyclic core.
One key study investigated the palladium-catalyzed direct C-H arylation of benzo[b]thiophene. This work provided experimental kinetic evidence for a Heck-type reaction pathway. By measuring intermolecular KIEs, researchers were able to probe the nature of the C–H activation step. Density Functional Theory (DFT) calculations were employed to predict the KIEs for the proposed olefin insertion step, showing strong agreement with experimental values.
The study found significant primary ¹³C KIEs at both the C-2 and C-3 positions of benzo[b]thiophene, which is consistent with a rate-limiting carbopalladation step. An inverse ²H KIE was observed at the C-3 position, further supporting this mechanistic hypothesis. These findings are crucial as they suggest that changes in bonding at these positions are critical in the rate-determining step of the reaction. The agreement between the DFT-predicted KIEs and the experimental results lends strong support to the proposed mechanism.
| Position | Isotope | Experimental KIE | DFT Predicted KIE | Mechanistic Implication |
|---|---|---|---|---|
| C-3 | ¹³C | 1.042 ± 0.006 | 1.044 | Bond changes at C-3 are part of the rate-limiting step. |
| C-2 | ¹³C | 1.015 ± 0.006 | 1.019 | Bond changes at C-2 are part of the rate-limiting step. |
| C-3 | ²H | 0.89 ± 0.05 | 0.91 | Inverse KIE consistent with sp² to sp³ rehybridization in the transition state. |
| C-2 | ²H | 1.00 ± 0.05 | 1.00 | No significant KIE observed or predicted. |
Molecular Dynamics (MD) Simulations for Reactivity Studies
Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For benzo[b]thiophene derivatives, MD simulations have been employed to understand their interactions and stability in complex environments, particularly in biological systems. These simulations provide detailed information on the conformational changes, binding modes, and interaction energies of ligands with protein targets.
In a study on novel benzo[b]thiophene-2-carbaldehyde derivatives, MD simulations were conducted to assess the stability of protein-ligand complexes. The simulations revealed that these complexes were stable, characterized by minimal fluctuations in Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). Such stability is indicative of a strong and persistent binding interaction. The analysis also showed sustained hydrogen bonding networks and favorable solvent-accessible surface area values, which are critical for the biological activity of drug candidates.
Furthermore, the Molecular Mechanics Generalized Born Surface Area (MMGBSA) method was used to analyze the binding free energies, highlighting the importance of van der Waals, Coulombic, and lipophilic interactions in the stabilization of the complex. These computational insights are vital for understanding the reactivity and interaction profile of the benzo[b]thiophene scaffold and for guiding the design of new derivatives with enhanced therapeutic potential.
Conformational Analysis
The conformational flexibility of a molecule is a critical determinant of its chemical reactivity and biological activity. For a molecule like this compound, which contains a non-aromatic, puckered five-membered ring fused to the benzene ring, understanding its conformational preferences is essential.
Conformational Space Exploration using Force Fields
Conformational analysis of flexible molecules is often initiated by exploring the potential energy surface using molecular mechanics force fields. This approach allows for the rapid generation and energy minimization of a large number of possible conformations. Force fields such as MMFF (Merck Molecular Force Field), MM2, and MM3 have demonstrated strong performance in the conformational analysis of small to medium-sized organic molecules.
The process involves a systematic or stochastic search of the conformational space by rotating acyclic single bonds and altering the geometry of ring structures. Each generated conformation is then subjected to energy minimization to locate the nearest local minimum on the potential energy surface. This exploration identifies a set of low-energy conformers that are likely to be populated at room temperature. For this compound, this analysis would focus on the puckering of the dihydrothiophene ring and the orientation of the imine group. While specific force field studies on this exact imine are not prevalent, the established methodologies are fully applicable to determine its conformational landscape.
Identification of Stable Conformers and Energetic Landscapes
Following the initial exploration with force fields, the identification of stable conformers and the detailed mapping of the energetic landscape are typically achieved using higher-level quantum mechanical methods, most commonly Density Functional Theory (DFT). DFT provides a more accurate description of the electronic structure and, consequently, more reliable relative energies between different conformers.
Quantum chemical calculations on various benzo[b]thiophene derivatives have been used to determine their molecular stabilities. For instance, calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies allow for the determination of the energy gap (ΔE), which is an indicator of molecular stability and reactivity. A larger energy gap generally corresponds to higher stability.
By performing geometry optimization and frequency calculations at the DFT level for each low-energy conformer identified by the force field search, a precise energetic ranking can be established. This allows for the identification of the global minimum energy conformation as well as other thermally accessible stable conformers. The resulting energetic landscape provides a comprehensive picture of the molecule's conformational preferences, which is fundamental to understanding its behavior in chemical reactions and biological interactions.
Applications in Advanced Materials and Chemical Synthesis
Role as Ligands in Coordination Chemistry
The benzo[b]thiophene scaffold, particularly when functionalized with imine or similar groups, contains both nitrogen and sulfur atoms which can act as donor sites. This makes these molecules excellent candidates for ligands in coordination chemistry, capable of forming stable complexes with various transition metals.
Complexation with Transition Metals (e.g., Cu(II), Co(II), Ni(II), Zn(II), Fe, Co, Pt)
Derivatives of benzo[b]thiophene containing imine or analogous functionalities, such as thiosemicarbazones, have demonstrated significant potential in coordinating with a variety of transition metals. These ligands typically act as bidentate or polydentate systems, binding to metal centers through their nitrogen and sulfur atoms. For instance, substituted benzo[b]thiophene-based thiosemicarbazone ligands have been successfully used to synthesize organoruthenium complexes. nih.gov In these "piano-stool" type complexes, the ligands coordinate to the Ruthenium(II) ion through both nitrogen and sulfur donors, forming a stable structure. nih.gov
While direct studies on Benzo[b]thiophen-2(3H)-imine are specific, the broader class of active imines and Schiff bases readily form complexes with numerous transition metals. orientjchem.org The synthesis of these metal complexes often involves reacting the ligand with a metal salt in a suitable solvent, sometimes with the addition of a base to facilitate deprotonation and coordination. orientjchem.org The electron-rich sulfur atom within the benzo[b]thiophene ring system enhances the binding affinity and helps stabilize the resulting metal complexes. researchgate.net
Table 1: Examples of Transition Metal Complexation with Benzo[b]thiophene-Type Ligands
| Metal Ion | Ligand Type | Coordination Donors | Resulting Complex Type |
|---|---|---|---|
| Ru(II) | Benzo[b]thiophene thiosemicarbazone | N, S | Distorted octahedral "piano-stool" complex nih.gov |
| Pt(II), Pd(II) | Active imines | N, S (typical) | Carcinostatic agents orientjchem.org |
| Ti(III), V(III), Mn(III) | Thiosemicarbazone (related imine) | N, S | Monomeric, colored solid complexes orientjchem.org |
Structural Characterization of Metal Complexes
The precise structure of metal complexes derived from benzo[b]thiophene-imine ligands is crucial for understanding their properties and potential applications. Single crystal X-ray diffraction is a definitive method for structural elucidation. For example, X-ray analysis of a Ru(II) complex with a benzo[b]thiophene-functionalized ligand revealed a distorted octahedral geometry around the central metal ion. nih.gov
Spectroscopic methods are also vital for characterizing these complexes. Fourier-Transform Infrared (FT-IR) spectroscopy can confirm the coordination of the ligand to the metal by showing shifts in the vibrational frequencies of the C=N (imine) and C-S bonds. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the ligand's structure and its environment within the complex. nih.gov Additionally, mass spectrometry techniques like MALDI-TOF are used to confirm the molecular mass of the synthesized complexes. nih.gov These analytical techniques collectively provide a comprehensive understanding of the coordination mode, geometry, and stability of the metal-ligand assembly.
Building Blocks in Organic Synthesis
The unique structure of this compound makes it a valuable precursor in organic synthesis for constructing more complex molecular architectures. Its reactivity allows it to be a starting point for creating diverse heterocyclic compounds, including spirocycles and fused-ring systems.
Precursors for Spiroheterocycles
Spiroheterocycles are a class of compounds where two rings are connected through a single shared atom. The benzo[b]thiophene framework is a versatile reagent for synthesizing such structures. While studies often focus on the analogous Benzo[b]thiophen-3(2H)-one 1,1-dioxide, the principles are applicable to imine derivatives. researchgate.netrsu.lv The reactive methylene (B1212753) group adjacent to the imine or ketone function on the thiophene (B33073) ring is key to these syntheses. Reactions can be designed where this position acts as a nucleophile or is involved in cyclization cascades to form the spiro center. For example, the synthesis of a 3H,2′H-spiro[benzo[b]thieno[3,2-b]pyridine-3,2′-benzo[b]thiophene] system has been successfully demonstrated using a benzo[b]thiophene precursor, highlighting the utility of this scaffold in creating complex, multi-ring spiro compounds. researchgate.netrsu.lv
Synthesis of Fused Heterocyclic Ring Systems (e.g., Pyridines, Thiazoles)
The benzo[b]thiophene core serves as an excellent platform for constructing fused heterocyclic systems, where a new ring is built onto the existing bicyclic structure. Various synthetic methodologies have been developed to create fused systems like thieno[3,2-b]thiophenes. nih.govorganic-chemistry.org These reactions often involve the functionalization of the benzo[b]thiophene ring followed by a cyclization step. For instance, 3-chlorobenzo[b]thiophene-2-carbonyl chlorides can be used as starting materials to build more complex fused systems through reactions like the Fiesselmann thiophene synthesis. nih.gov This method allows for the construction of a new thiophene ring fused to the original benzo[b]thiophene, creating extended π-conjugated systems. nih.gov Similar strategies can be envisioned for fusing other heterocyclic rings, such as pyridines or thiazoles, by choosing appropriate reagents that react with functional groups on the benzo[b]thiophene precursor.
Intermediate for Optoelectronic Materials (e.g., in Imine-Coupled Systems)
The extended π-conjugated system of benzo[b]thiophene and its derivatives makes them highly attractive for applications in organic electronics. mdpi.comrsc.org The imine functionality provides a straightforward way to link the electron-rich benzo[b]thiophene unit with an electron-accepting unit, creating a donor-acceptor (D-A) system. Such D-A molecules are fundamental to organic optoelectronic devices like organic solar cells (OSCs) and organic light-emitting diodes (OLEDs). wjir.org
The imine bridge extends the conjugation between the donor and acceptor moieties, which is crucial for tuning the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. wjir.org This tuning of the electronic band gap is essential for optimizing performance in optoelectronic applications. wjir.org Fused-ring systems derived from benzo[b]thiophene, such as benzo[b]thieno[2,3-d]thiophene (BTT), have been successfully used as solution-processable organic semiconductors in organic field-effect transistors (OFETs), demonstrating p-channel behavior and good charge carrier mobility. mdpi.comrsc.org
Table 2: Compounds Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Benzo[b]thiophen-3(2H)-one 1,1-dioxide |
| 3H,2′H-spiro[benzo[b]thieno[3,2-b]pyridine-3,2′-benzo[b]thiophene] |
| Thieno[3,2-b]thiophene |
| 3-chlorobenzo[b]thiophene-2-carbonyl chloride |
| Benzo[b]thieno[2,3-d]thiophene (BTT) |
| Copper (Cu) |
| Cobalt (Co) |
| Nickel (Ni) |
| Zinc (Zn) |
| Iron (Fe) |
| Platinum (Pt) |
| Ruthenium (Ru) |
| Pyridine (B92270) |
Functionalization for Specific Chemical Properties
The this compound core structure serves as a versatile scaffold for the development of advanced materials with tailored chemical and physical properties. Through strategic functionalization, researchers have engineered a variety of derivatives capable of responding to external stimuli such as light, ions, and specific analytes. These smart materials have found applications in sensing, molecular switching, and bioimaging.
Development of Fluorescent and Colorimetric Probes
The inherent photophysical properties of the benzo[b]thiophene moiety can be modulated and enhanced through chemical modification to create sensitive and selective fluorescent and colorimetric probes. These probes are designed to exhibit a detectable change in their optical properties, such as color or fluorescence intensity, upon interaction with a target analyte.
A notable advancement in this area is the development of N-acylated 2-(aminomethylene)benzo[b]thiophene-3(2Н)-ones. These compounds have been shown to form nonfluorescent complexes with specific metal ions, leading to a visible color change. For instance, the introduction of a phenanthroline receptor allows for the selective detection of Fe²⁺ ions, resulting in a color change from yellow to dark orange nih.govresearchgate.net. This interaction can be reversed by the subsequent addition of acetate ions, restoring the initial optical and fluorescent properties, demonstrating their utility as reversible "on-off-on" switches nih.govresearchgate.net.
Furthermore, benzo[b]thiophene derivatives have been functionalized to act as fluorescent probes for biologically relevant molecules. By incorporating boronic acid moieties, researchers have created sensors capable of detecting sugars through changes in their fluorescence emission wavelengths nih.gov. Another innovative approach involves the conjugation of benzo[b]thiophene 1,1-dioxide with a coumarin fluorophore, resulting in a mitochondria-targeting fluorescent probe with antitumor activity nih.gov.
The versatility of the benzo[b]thiophene scaffold is also evident in the design of colorimetric sensors for hazardous substances. For example, a semi-bis-chalcone based on benzothiophene (B83047) has been developed as a chemosensor for the real-time detection of hydrazine researchgate.net. This sensor exhibits both colorimetric and ratiometric fluorescence changes in the presence of hydrazine, owing to the reactive α,β-unsaturated carbonyl group researchgate.net.
Table 1: Examples of Benzo[b]thiophene-Based Fluorescent and Colorimetric Probes
| Derivative Class | Target Analyte | Principle of Detection | Observed Change |
|---|---|---|---|
| N-acylated 2-(aminomethylene)benzo[b]thiophene-3(2Н)-ones with phenanthroline | Fe²⁺ | Formation of a nonfluorescent complex | Color change from yellow to dark orange; fluorescence quenching |
| Benzo[b]thiophene boronic acids | Sugars | Binding-induced shift in emission wavelength | Alteration of dual fluorescent emission |
| Coumarin-benzo[b]thiophene 1,1-dioxide conjugates | Mitochondria | Accumulation in mitochondria visualized by fluorescence | Potent anti-proliferative activity |
| Benzothiophene-based semi-bis-chalcone | Hydrazine | Nucleophilic attack on the α,β-unsaturated carbonyl group | Colorimetric and ratiometric fluorescence alteration |
Design of Photochromic and Ionochromic Systems
Functionalization of the this compound framework has led to the creation of sophisticated molecular systems that exhibit photochromism and ionochromism—reversible changes in color and/or fluorescence upon stimulation by light and ions, respectively. These materials are of great interest for applications in molecular switches, optical data storage, and smart materials.
A significant breakthrough in this field is the synthesis of N-acylated 2-(aminomethylene)benzo[b]thiophene-3(2Н)-ones that display dual photo- and ionochromic properties nih.gov. Upon irradiation with 436 nm light, these compounds undergo a Z-E photoisomerization of the C=C bond, followed by a rapid N→O acyl group migration. This process leads to the formation of non-emissive O-acylated isomers, resulting in a decrease in the initial fluorescence intensity—a phenomenon known as negative photochromism nih.gov. The original state can be thermally reversed, and this process is catalyzed by protonic acids nih.govresearchgate.net.
These molecules also exhibit ionochromic behavior. The incorporation of a phenanthroline substituent enables the selective formation of nonfluorescent complexes with Fe²⁺ ions, causing a distinct color change from yellow to dark orange nih.govresearchgate.net. This ion-induced change can be reversed by the addition of acetate ions, which restores the original absorption and emission properties. This dual-mode switching capability, triggered by both light and specific ions, makes these compounds highly promising for the development of advanced molecular logic gates and sensors nih.gov.
Another class of photochromic materials based on the benzo[b]thiophene scaffold includes diarylethene derivatives. These compounds, which feature a central benzo[b]thiophene-1,1-dioxide unit, demonstrate reversible photochromic reactions in solution, as well as in solid states like PMMA thin films and bulky crystals rsc.orgrsc.orgresearchgate.net. The photochromic properties of these diarylethenes can be tuned by introducing different substituents. For example, electron-donating groups can shift the absorption band to longer wavelengths, while electron-withdrawing groups can influence the cyclization quantum yield and thermal stability of the isomers rsc.orgrsc.orgresearchgate.net.
Table 2: Photochromic and Ionochromic Properties of Functionalized Benzo[b]thiophene Derivatives
| Derivative Class | Stimulus | Mechanism | Observed Change | Reversibility |
|---|---|---|---|---|
| N-acylated 2-(aminomethylene)benzo[b]thiophene-3(2Н)-ones | Light (436 nm) | Z-E photoisomerization and N→O acyl migration | Fluorescence quenching (negative photochromism) | Thermal, acid-catalyzed |
| N-acylated 2-(aminomethylene)benzo[b]thiophene-3(2Н)-ones with phenanthroline | Fe²⁺ ions | Complex formation | Color change from yellow to dark orange; fluorescence quenching | Addition of acetate ions |
| Diarylethenes with benzo[b]thiophene-1,1-dioxide core | UV/Visible light | Reversible cyclization/ring-opening reaction | Color change | Photochemical |
Future Directions and Emerging Research Avenues
Development of Novel Benzo[b]thiophen-2(3H)-imine Derivatives with Tailored Reactivity
Future research will likely focus on the synthesis of novel this compound derivatives with tailored reactivity for specific applications. This can be achieved by introducing a variety of functional groups onto the benzo[b]thiophene core or at the imine nitrogen. The reactivity of the imine can be modulated by altering the electronic nature of the substituents.
The introduction of electron-withdrawing or electron-donating groups on the aromatic ring can influence the nucleophilicity of the imine nitrogen and the electrophilicity of the imine carbon. For instance, the synthesis of derivatives with substituents at various positions on the benzothiophene (B83047) ring can lead to a library of compounds with a spectrum of reactivities. The strategic placement of functional groups can also facilitate further reactions, allowing for the construction of more complex molecular architectures.
One promising approach involves the modification of the electronic properties of the thiophene (B33073) ring itself. For example, the oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone can dramatically alter the electronic character of the ring system, making it more electron-deficient. This modification would, in turn, affect the reactivity of the imine functional group. Another avenue for tailoring reactivity is the introduction of different heteroatoms into the core structure, for instance, by creating phosphorus analogues of benzothiophenes, which has been shown to tune the electronic properties of the resulting heterocycles.
The development of one-pot multicomponent reactions for the synthesis of highly functionalized benzo[b]thiophene derivatives can also be extended to the synthesis of novel imines. These methods allow for the rapid generation of molecular diversity from simple starting materials.
Table 1: Proposed Strategies for Tailoring the Reactivity of this compound Derivatives
| Strategy | Expected Outcome on Reactivity | Potential Applications |
| Introduction of electron-withdrawing groups (e.g., -NO₂, -CN) on the aromatic ring | Increased electrophilicity of the imine carbon | Synthesis of novel heterocyclic compounds via nucleophilic addition reactions |
| Introduction of electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) on the aromatic ring | Increased nucleophilicity of the imine nitrogen | Use as ligands in coordination chemistry |
| Oxidation of the sulfur atom to sulfoxide or sulfone | Altered electronic properties of the thiophene ring | Development of novel electronic materials |
| N-functionalization of the imine | Modified steric and electronic environment around the imine | Creation of prodrugs or compounds with altered biological activity |
Exploration of Stereoselective Synthetic Pathways for Chiral Imine Analogues
The development of stereoselective methods for the synthesis of chiral this compound analogues is a significant area for future research. Chiral imines are valuable intermediates in the asymmetric synthesis of a wide range of biologically active compounds, including amino acids and nitrogen-containing heterocycles.
One of the primary approaches to achieving stereoselectivity is through the use of chiral catalysts. Asymmetric catalysis, employing chiral N-heterocyclic carbenes (NHCs) or metal complexes with chiral ligands, has been successful in a variety of transformations involving imines. For example, iridium complexes with chiral pyridyl phosphinite ligands have been used for the asymmetric hydrogenation of benzo[b]thiophene 1,1-dioxides, demonstrating that the benzo[b]thiophene core is amenable to stereoselective transformations. Future work could focus on adapting such catalytic systems to the asymmetric synthesis of 3-substituted Benzo[b]thiophen-2(3H)-imines.
Another strategy involves the use of chiral auxiliaries attached to the imine nitrogen. The chiral auxiliary can direct the stereochemical outcome of subsequent reactions, and can then be removed to afford the desired enantiomerically enriched product. Furthermore, the development of organocatalytic methods for the enantioselective synthesis of these imines is a promising avenue.
The synthesis of chiral γ-amino ketones via umpolung reactions of imines highlights the potential for developing novel asymmetric C-C bond-forming reactions starting from chiral imine synthons.
Advanced Computational Studies for Predictive Design and Mechanistic Understanding
Advanced computational methods, particularly Density Functional Theory (DFT), will play an increasingly important role in the future research of this compound. These theoretical calculations can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of the parent molecule and its derivatives.
Computational studies can be employed for the predictive design of novel derivatives with desired properties. For example, DFT calculations can be used to screen a virtual library of substituted Benzo[b]thiophen-2(3H)-imines to identify candidates with specific electronic properties for applications in organic electronics. This in silico approach can help to prioritize synthetic targets and reduce the experimental effort required.
Furthermore, computational chemistry is a powerful tool for elucidating reaction mechanisms. DFT calculations can be used to model the transition states and reaction pathways of reactions involving this compound, providing a deeper understanding of the factors that control reactivity and selectivity. For instance, computational studies can help to rationalize the regioselectivity observed in the functionalization of the benzo[b]thiophene ring system.
The combination of experimental and computational studies will be crucial for a comprehensive understanding of the chemistry of this compound and for the rational design of new functional molecules.
Integration of this compound in Hybrid Organic-Inorganic Materials
The integration of this compound and its derivatives into hybrid organic-inorganic materials represents a promising and largely unexplored research avenue. The unique structural and electronic properties of the benzo[b]thiophene core make it an attractive building block for the construction of functional materials.
One area of interest is the use of this compound derivatives as ligands for the synthesis of coordination polymers and metal-organic frameworks (MOFs). The imine nitrogen and the sulfur atom of the thiophene ring can act as coordination sites for metal ions, leading to the formation of novel hybrid materials with interesting structural and functional properties. These materials could find applications in gas storage, catalysis, and sensing.
Furthermore, benzo[b]thiophene-based compounds have been investigated for their potential in organic electronics, including organic thin-film transistors (OTFTs). The ability to tune the electronic properties of this compound derivatives through chemical modification opens up the possibility of developing new organic semiconductors. The incorporation of these imine derivatives into hybrid materials, for example, by grafting them onto inorganic nanoparticles or surfaces, could lead to new materials with enhanced charge transport properties.
The synthesis of hybrid materials containing benzo[b]thiophene moieties has been shown to be a viable strategy for the development of novel functional materials. Future research in this area will likely focus on the controlled synthesis and characterization of these hybrid materials and the exploration of their properties and potential applications.
Q & A
Basic: What synthetic methodologies are effective for preparing Benzo[b]thiophen-2(3H)-imine derivatives?
Methodological Answer:
The synthesis of this compound derivatives can be achieved via oxidation of thieno[3,2-b]thiophene boronic acids, followed by tautomeric control. For example, 5-methylthieno[3,2-b]thiophen-2(3H)-one was synthesized by oxidizing 5-methylthieno[3,2-b]thienylboronic acid, with stabilization of the desired tautomer through substituent effects (e.g., methyl groups at position 5). Base-extraction methods can isolate kinetically favored tautomers, though isomerization risks must be mitigated using acidic quenching .
Advanced: How can tautomeric equilibria of this compound derivatives be experimentally resolved?
Methodological Answer:
Tautomeric analysis requires a combination of base extraction and spectroscopic monitoring. For instance, alkaline treatment of thieno[3,2-b]thiophen-2(3H)-one derivatives isolates the kinetically favored tautomer (e.g., 3-phenylthieno[3,2-b]thiophen-2(3H)-one), while acid treatment shifts equilibrium toward thermodynamically stable forms. UV-Vis, NMR, and X-ray crystallography are critical for identifying tautomeric ratios. Substituents like phenyl groups at position 3 stabilize conjugated systems, altering equilibrium dynamics .
Basic: What spectroscopic techniques are essential for characterizing this compound derivatives?
Methodological Answer:
Key techniques include:
- 1H/13C NMR : To confirm regiochemistry and substituent effects (e.g., methyl groups in position 5 shift aromatic proton signals downfield).
- FTIR : Identifies carbonyl stretches (C=O) at ~1700 cm⁻¹ and imine (C=N) vibrations.
- Mass Spectrometry : Validates molecular weight and fragmentation patterns (e.g., electron ionization MS for isotopic clusters).
- X-ray Diffraction : Resolves crystal packing and tautomeric forms .
Advanced: How do para-substituents influence the electronic properties of this compound derivatives?
Methodological Answer:
Computational studies (e.g., DFT with B3LYP/6-311++G(d,p)) reveal that electron-withdrawing groups (e.g., -NO₂) reduce HOMO-LUMO gaps by 0.5–1.2 eV, enhancing electrophilicity. Solvent polarity (modeled via PCM) further modulates reactivity: polar solvents stabilize charge-separated intermediates, increasing reaction rates in nucleophilic substitutions. Natural bond orbital (NBO) analysis quantifies hyperconjugative interactions between substituents and the thiophene ring .
Advanced: How to address contradictions in experimental vs. theoretical tautomer stability data?
Methodological Answer:
Discrepancies arise from solvent effects and computational approximations. For example, methyl groups at position 5 theoretically stabilize the -2(3H)-one tautomer, but experimental equilibration in acidic media may favor -2(5H)-one forms. Validate computational models (e.g., CAM-B3LYP with implicit solvation) against solvent-dependent NMR data. Adjust basis sets (e.g., aug-cc-pVTZ) to improve accuracy for π-conjugated systems .
Basic: What purification strategies are effective for isolating this compound tautomers?
Methodological Answer:
Chromatographic separation (e.g., silica gel column with ethyl acetate/hexane) resolves tautomers with ΔRf ≥ 0.2. Recrystallization from ethanol/water mixtures (1:3 v/v) yields high-purity crystals. For labile tautomers, rapid base extraction (e.g., 10% NaOH) followed by acid quenching (HCl) minimizes isomerization .
Advanced: How does solvent polarity affect the reactivity of this compound in nucleophilic additions?
Methodological Answer:
Polar aprotic solvents (e.g., DMF) stabilize transition states in SNAr reactions by solvating leaving groups (e.g., Cl⁻). Kinetic studies show a 3–5× rate increase in DMF vs. toluene. Use Eyring plots to correlate solvent dielectric constants (ε) with activation energies. Solvent-accessible surface area (SASA) calculations predict steric effects in bulky substituent systems .
Advanced: What strategies optimize this compound derivatives for targeted HOMO-LUMO gap engineering?
Methodological Answer:
Substituent screening via Hammett constants (σ⁺) identifies electron-donating groups (e.g., -OCH₃) that narrow HOMO-LUMO gaps by 0.8 eV. TD-DFT simulations predict absorption maxima shifts (Δλ = 30–50 nm) for optoelectronic applications. Synthesize para-substituted derivatives (e.g., -CF₃, -NH₂) and validate via cyclic voltammetry (ΔEgap = 1.2–2.5 V) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
